4-(Trifluoromethoxy)benzene-1,2-diamine
Overview
Description
The compound "4-(Trifluoromethoxy)benzene-1,2-diamine" is a fluorinated aromatic diamine that is not directly mentioned in the provided papers. However, the papers discuss various fluorinated aromatic diamines and their applications, particularly in the synthesis of polyimides, which are polymers with high thermal stability and potential applications in microelectronics .
Synthesis Analysis
The synthesis of related fluorinated diamines typically involves nucleophilic substitution reactions and catalytic reductions. For instance, the synthesis of 1,4-bis(3-amino-5-trifluoromethylphenoxy)benzene is achieved through the reaction of 3,5-dinitrobenzotrifluoride with 1,4-dihydroxybenzene, followed by catalytic reduction with hydrazine and Pd/C . Similarly, other fluorinated diamines are synthesized using various starting materials and undergo polymerization with aromatic tetracarboxylic acid dianhydrides to produce polyimides .
Molecular Structure Analysis
The molecular structure of fluorinated diamines and their derivatives is often analyzed using spectroscopic methods and quantum mechanical calculations. For example, the molecular structural parameters and vibrational frequencies of a related compound, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl] benzene-1-sulfonamide, were obtained using Density Functional Theory (DFT) . These analyses provide insights into the electronic properties and potential sites for electrophilic and nucleophilic attacks.
Chemical Reactions Analysis
Fluorinated aromatic diamines are reactive intermediates that can undergo various chemical reactions. They are used to synthesize polyimides through reactions with aromatic dianhydrides . Additionally, compounds like 1,2,4-Tris(trifluoromethyl)benzene can undergo selective lithiation and subsequent electrophilic substitution, demonstrating the reactivity of the trifluoromethyl groups in these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated polyimides derived from these diamines are characterized by excellent thermal stability, low moisture absorption, and high hygrothermal stability . They also exhibit good solubility in various solvents, outstanding mechanical properties, and low dielectric constants, making them suitable for advanced microelectronic applications . The fluorinated polyimides show better solubility, lower dielectric constant, and higher optical transparency compared to non-fluorinated counterparts .
Scientific Research Applications
Synthesis and Chemical Properties
Heterocyclic Compounds and Biological Activities :The compound 4-(Trifluoromethoxy)benzene-1,2-diamine, due to its structural relation to benzene and diamine groups, may be utilized in the synthesis of heterocyclic compounds like triazines, quinoxalines, and benzodiazepines. Triazines have a wide spectrum of biological activities and are used as antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal agents (Verma, Sinha, & Bansal, 2019). Quinoxalines, another class of compounds, are used as dyes, pharmaceuticals, and antibiotics, showcasing the importance of benzene-diamine derivatives in diverse scientific applications (Pareek & Kishor, 2015). Benzodiazepines are known for their biological activities such as anticonvulsion, anti-anxiety, sedation, and hypnotics, highlighting the pharmaceutical relevance of such compounds (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).
Biodegradation of Aromatic Compounds :Polycyclic aromatic hydrocarbons (PAHs), which include structures similar to benzene-1,2-diamine derivatives, are known for their environmental persistence and toxicity. The biodegradation of such compounds is a significant area of research due to their bioaccumulation potential and carcinogenic activity. Microbial degradation is the major process for breaking down these compounds, which has implications for environmental remediation and pollution control (Haritash & Kaushik, 2009).
Catalysis and Material Science
Supramolecular Chemistry Applications :Compounds like benzene-1,3,5-tricarboxamide, which are structurally related to 4-(Trifluoromethoxy)benzene-1,2-diamine, are increasingly important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their ability to self-assemble into one-dimensional, nanometer-sized structures and their multivalent nature for applications in the biomedical field highlight the potential of benzene-diamine derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).
Catalytic Activation for Organic Synthesis :The study of tris(ethylenediamine) cobalt(III) complexes, related to the diamine aspect of 4-(Trifluoromethoxy)benzene-1,2-diamine, provides insight into the use of these complexes as hydrogen bond donor catalysts for enantioselective organic synthesis. Understanding the interaction of these complexes with organic substrates and their modes of catalytic activation can aid in designing more efficient catalysts for synthetic organic chemistry (Ghosh, Ehnbom, Lewis, & Gladysz, 2017).
Safety And Hazards
4-(Trifluoromethoxy)benzene-1,2-diamine may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing mist/vapours/spray, and wear protective gloves, protective clothing, eye protection, and face protection .
properties
IUPAC Name |
4-(trifluoromethoxy)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)13-4-1-2-5(11)6(12)3-4/h1-3H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOKGAUSPFWRMD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378798 | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)benzene-1,2-diamine | |
CAS RN |
658-89-9 | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20378798 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(trifluoromethoxy)benzene-1,2-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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